![molecular formula C5HClF6 B1606496 1-Chloro-3,3,4,4,5,5-hexafluorocyclopentene CAS No. 3761-95-3](/img/structure/B1606496.png)
1-Chloro-3,3,4,4,5,5-hexafluorocyclopentene
Overview
Description
1-Chloro-3,3,4,4,5,5-hexafluorocyclopentene is a cyclic fluorinated organic compound . It belongs to the class of fluorinated cycloalkenes.
Synthesis Analysis
This compound is used in the preparation of perhalocyclopentanones and more recently to prepare tetracarbocyanine dyes with fluorinated rings in the side chain .Molecular Structure Analysis
The molecular formula of 1-Chloro-3,3,4,4,5,5-hexafluorocyclopentene is C5HClF6 . Its molecular weight is 210.5 .Physical And Chemical Properties Analysis
The boiling point of 1-Chloro-3,3,4,4,5,5-hexafluorocyclopentene is 73-75 °C . Its density is predicted to be 1.61±0.1 g/cm3 .Scientific Research Applications
Synthesis of Perhalocyclopentanones
1-Chloro-3,3,4,4,5,5-hexafluorocyclopentene: is utilized in the synthesis of perhalocyclopentanones. These compounds are significant due to their potential applications in pharmaceuticals and agrochemicals as they can act as building blocks for more complex molecules .
Preparation of Tetracarbocyanine Dyes
The compound is used in the preparation of tetracarbocyanine dyes with fluorinated rings. These dyes have applications in laser technology and photodynamic therapy, where they are used for their ability to absorb and emit light at specific wavelengths .
Material Sciences
In material sciences, 1-Chloro-3,3,4,4,5,5-hexafluorocyclopentene can be used to create fluorinated polymers. These polymers exhibit high resistance to solvents, acids, and bases, making them suitable for use in harsh chemical environments .
Analytical Chemistry
This compound is also important in analytical chemistry, where it can be used as a standard in various chromatography techniques, including NMR, HPLC, LC-MS, and UPLC, to ensure the accuracy and precision of the analytical methods .
Research & Development
It serves as a reagent in R&D for synthesizing new chemical entities. Its unique structure and reactivity profile make it a valuable tool for medicinal chemists in drug discovery processes .
Fluorination Agent
As a fluorination agent, 1-Chloro-3,3,4,4,5,5-hexafluorocyclopentene is used to introduce fluorine atoms into organic molecules, which can significantly alter their physical and chemical properties, such as increasing their lipophilicity or stability .
Environmental Studies
In environmental studies, researchers can use this compound to study the effects of highly fluorinated compounds on the environment, particularly their persistence and potential bioaccumulation .
Cold-Chain Transportation
Due to its stability at low temperatures, 1-Chloro-3,3,4,4,5,5-hexafluorocyclopentene can be used in cold-chain transportation as a reference material for ensuring the integrity of temperature-sensitive shipments .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-chloro-3,3,4,4,5,5-hexafluorocyclopentene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF6/c6-2-1-3(7,8)5(11,12)4(2,9)10/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKCESNYEZQMBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(C(C1(F)F)(F)F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348102 | |
Record name | 1-chloro-3,3,4,4,5,5-hexafluorocyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3,3,4,4,5,5-hexafluorocyclopentene | |
CAS RN |
3761-95-3 | |
Record name | 1-chloro-3,3,4,4,5,5-hexafluorocyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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